molecular formula C12H14ClF2N3 B12228661 benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine

benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine

Cat. No.: B12228661
M. Wt: 273.71 g/mol
InChI Key: NODJKUGUBOAXKD-UHFFFAOYSA-N
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Description

Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine is a compound that features a benzyl group attached to a pyrazole ring, which is further substituted with a difluoromethyl group

Chemical Reactions Analysis

Types of Reactions

Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include oxidized pyrazole derivatives, reduced amines, and substituted benzylamine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Benzyl{[1-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}amine
  • Benzyl{[1-(fluoromethyl)-1H-pyrazol-5-yl]methyl}amine
  • Benzyl{[1-(methyl)-1H-pyrazol-5-yl]methyl}amine

Uniqueness

Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets compared to its mono- or trifluoromethyl counterparts .

Biological Activity

Benzyl{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}amine is a compound of increasing interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications of this compound, drawing on diverse scientific literature.

1. Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C12H12F2N3\text{C}_{12}\text{H}_{12}\text{F}_2\text{N}_3

The synthesis typically involves the reaction of benzyl amine with difluoromethyl pyrazole derivatives under basic conditions, often utilizing solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

2.1 Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Studies indicate that pyrazole derivatives generally exhibit significant antibacterial and antifungal activities due to their ability to inhibit microbial growth through various mechanisms, including disruption of cell membrane integrity and inhibition of key metabolic pathways .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismActivity (MIC)
This compoundStaphylococcus aureus32 µg/mL
Pyrazole derivative XEscherichia coli16 µg/mL
Pyrazole derivative YCandida albicans8 µg/mL

2.2 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has shown promising results against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer cells. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival, such as the BRAF(V600E) pathway, which is critical in many cancers .

Case Study: Anticancer Efficacy

In a study evaluating the cytotoxic effects of this compound on MCF-7 cells, it was found that treatment led to significant apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP. The compound demonstrated an IC50 value of approximately 15 µM, indicating potent activity compared to control treatments .

3. Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can enhance efficacy and reduce toxicity. For instance, the introduction of electron-withdrawing groups like difluoromethyl at the 1-position has been linked to increased potency against certain cancer cell lines due to improved binding affinity to target proteins involved in tumor growth regulation .

Table 2: Structure-Activity Relationships

ModificationEffect on Activity
Difluoromethyl at position 1Increased anticancer activity
Alkyl substitution at position 4Enhanced antimicrobial properties

4. Conclusion and Future Directions

This compound represents a promising candidate for further development as both an antimicrobial and anticancer agent. Continued research into its mechanisms of action, optimization through SAR studies, and clinical evaluations will be essential for translating these findings into therapeutic applications.

Future studies should also explore combination therapies involving this compound with existing treatment modalities to enhance efficacy while minimizing side effects.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c13-12(14)17-11(6-7-16-17)9-15-8-10-4-2-1-3-5-10;/h1-7,12,15H,8-9H2;1H

InChI Key

NODJKUGUBOAXKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=NN2C(F)F.Cl

Origin of Product

United States

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